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Compound of Interest

Compound Name: Antitubercular agent-35

Cat. No.: B12391541 Get Quote

Application Notes and Protocols for Antitubercular
Agent-35
For Research Use Only. Not for use in diagnostic procedures.

Background
Antitubercular Agent-35 (ATA-35) is a novel synthetic compound under investigation for its

potent activity against Mycobacterium tuberculosis. Structurally distinct from existing

antitubercular drugs, ATA-35 offers a promising avenue for combating drug-resistant

tuberculosis strains.

Mechanism of Action: ATA-35 is a direct inhibitor of the mycobacterial enzyme InhA (Enoyl-Acyl

Carrier Protein Reductase).[1][2] InhA is a critical component of the fatty acid synthase-II (FAS-

II) system, which is responsible for the biosynthesis of mycolic acids.[1][3] Mycolic acids are

unique, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.

By binding to InhA, ATA-35 blocks the synthesis of mycolic acids, leading to a compromised

cell envelope and subsequent bacterial cell death.[1][3] This mechanism is similar to that of the

active form of isoniazid, a frontline TB drug; however, ATA-35 does not require activation by the

catalase-peroxidase enzyme KatG, suggesting it may be effective against isoniazid-resistant

strains that harbor katG mutations.[1][4]
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Property Value

Molecular Formula C₂₀H₁₈N₄O₃

Molecular Weight 362.38 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO (>20 mg/mL), sparingly

soluble in Ethanol, insoluble in Water

Storage Store at -20°C, protect from light and moisture

Preparation of ATA-35 Stock Solution
Caution: Handle ATA-35 in a chemical fume hood. Wear appropriate personal protective

equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol:

To prepare a 10 mM stock solution, add 2.76 mL of dimethyl sulfoxide (DMSO) to 1 mg of

ATA-35 powder.

Vortex thoroughly until the solid is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store aliquots at -20°C. When stored properly, the solution is stable for up to 6 months.

Application Note 1: Determination of Minimum
Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of ATA-35 against Mycobacterium

tuberculosis using the Microplate Alamar Blue Assay (MABA).[5][6][7][8] This colorimetric assay

provides a quantitative measure of bacterial viability.[7]

4.1 Experimental Protocol: MABA Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25779323/
https://bio-protocol.org/exchange/minidetail?id=9135538&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747035/
https://www.researchgate.net/publication/273701302_Microplate_Alamar_Blue_Assay_MABA_and_Low_Oxygen_Recovery_Assay_LORA_for_Mycobacterium_tuberculosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747035/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a sterile 96-well, round-bottom microplate, add 100 µL of Middlebrook 7H9 broth

(supplemented with 10% ADC and 0.05% Tween 80) to all wells.

Add 2 µL of the 10 mM ATA-35 stock solution to the first well of a row and mix.

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent

well, continuing across the plate to achieve a range of concentrations. Remove 100 µL from

the final well.

Prepare an inoculum of M. tuberculosis H37Rv (or other strains of interest) from a mid-log

phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension

1:20 in 7H9 broth.

Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200

µL. Include a drug-free well as a growth control and a well with broth only as a sterility

control.

Seal the plate with a breathable sealant or parafilm and incubate at 37°C for 7 days.

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to

each well.[8]

Re-incubate the plate at 37°C for 16-24 hours.

Observe the color change. A blue color indicates inhibition of growth, while a pink color

indicates bacterial growth. The MIC is defined as the lowest concentration of ATA-35 that

prevents the color change from blue to pink.[8]

4.2 Representative Data

Compound
M. tuberculosis H37Rv
(MIC µg/mL)

M. tuberculosis (Isoniazid-
Resistant Strain) (MIC
µg/mL)

ATA-35 0.25 0.25

Isoniazid 0.06 > 4.0
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4.3 Workflow Diagram
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Figure 1. Workflow for the Microplate Alamar Blue Assay (MABA).
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Application Note 2: Target Engagement - InhA
Inhibition
This application note provides a framework for confirming the inhibitory activity of ATA-35

against its intended target, the InhA enzyme.

5.1 Experimental Protocol: InhA Enzymatic Assay

The assay measures the oxidation of NADH to NAD+, which can be monitored by the

decrease in absorbance at 340 nm.

Set up the reaction in a 96-well UV-transparent plate. The reaction mixture (total volume 200

µL) should contain Tris buffer (pH 8.0), NADH, and purified recombinant InhA enzyme.

Add varying concentrations of ATA-35 (dissolved in DMSO) to the wells. Include a DMSO-

only control.

Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes using

a plate reader.

Calculate the initial velocity of the reaction for each ATA-35 concentration.

Plot the percentage of inhibition against the logarithm of the ATA-35 concentration and fit the

data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor

required to reduce enzyme activity by 50%).

5.2 Representative Data

Compound InhA IC₅₀ (nM)

ATA-35 55

Isoniazid-NAD adduct 20

5.3 Signaling Pathway Diagram
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Figure 2. Inhibition of the Mycolic Acid Biosynthesis Pathway by ATA-35.

Application Note 3: Selectivity and Cytotoxicity
Profiling
It is crucial to assess the cytotoxicity of a new compound against mammalian cells to determine

its therapeutic potential. This protocol uses a standard MTT assay to measure the metabolic
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activity of cells as an indicator of viability.[9]

6.1 Experimental Protocol: Mammalian Cell Cytotoxicity Assay

Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well flat-bottom plate at a density

of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

Prepare serial dilutions of ATA-35 in the culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of ATA-35. Include a vehicle control (DMSO) and an untreated

control.

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[10]

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability

against the drug concentration.

6.2 Representative Data and Selectivity Index

The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound

to its biological activity. A higher SI value is desirable, indicating higher selectivity for the

microbial target over host cells.

SI = CC₅₀ / MIC
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Compound
CC₅₀ on Vero Cells
(µg/mL)

MIC on M. tb H37Rv
(µg/mL)

Selectivity Index
(SI)

ATA-35 > 100 0.25 > 400

Isoniazid > 200 0.06 > 3333

6.3 Logical Relationship Diagram
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Figure 3. Logical relationship for determining the Selectivity Index (SI).

Safety and Handling
ATA-35 is a novel chemical compound with a toxicological profile that has not been fully

characterized. Standard laboratory safety precautions should be observed. Handle the

compound in a chemical fume hood. In case of contact with skin or eyes, rinse immediately

with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

Dispose of waste according to institutional and local regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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